

# Molecular weight and formula of 4-tert-butylphenoxyacetic acid.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Tert-butylphenoxyacetic acid

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## An In-Depth Technical Guide to 4-tert-Butylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-tert-butylphenoxyacetic acid**, a molecule of interest in various scientific domains. This document details its fundamental properties, synthesis, analytical characterization, and potential biological significance, presenting the information in a structured and accessible format for researchers and professionals in drug development.

## Core Molecular and Physical Properties

**4-tert-Butylphenoxyacetic acid**, a derivative of phenoxyacetic acid, possesses a distinct molecular structure that influences its chemical and biological characteristics. Its core properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>3</sub>	[1]
Molecular Weight	208.25 g/mol	[1]
CAS Number	1798-04-5	
Appearance	White to off-white crystalline powder	[2]
Melting Point	96 °C	
Solubility	Sparingly soluble in water.	[2]

## Synthesis and Manufacturing

The primary route for the synthesis of **4-tert-butylphenoxyacetic acid** is the Williamson ether synthesis. This well-established organic reaction provides an efficient method for the formation of the ether linkage in the molecule.

## Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of **4-tert-butylphenoxyacetic acid** from 4-tert-butylphenol and chloroacetic acid.

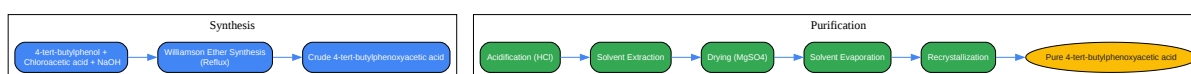
Materials:

- 4-tert-butylphenol
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Water (deionized)
- Hydrochloric acid (HCl)
- Diethyl ether

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- **Phenoxide Formation:** In a round-bottom flask, dissolve a specific molar equivalent of 4-tert-butylphenol in an aqueous solution of sodium hydroxide. Stir the mixture at room temperature to facilitate the formation of the sodium 4-tert-butylphenoxide salt.
- **Etherification:** To the phenoxide solution, add an equimolar amount of chloroacetic acid. Heat the reaction mixture to reflux for a specified period, typically several hours, to allow for the nucleophilic substitution reaction to proceed.
- **Work-up and Extraction:** After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid to precipitate the crude **4-tert-butylphenoxyacetic acid**. Extract the product into an organic solvent such as diethyl ether.
- **Purification:** Wash the organic layer with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- **Recrystallization:** Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.



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*Workflow for the synthesis and purification of **4-tert-butylphenoxyacetic acid**.*

## Analytical Characterization

The purity and identity of synthesized **4-tert-butylphenoxyacetic acid** are typically confirmed using a combination of analytical techniques.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **4-tert-butylphenoxyacetic acid**, with commercial standards often specifying a purity of  $\geq 98.0\%$  by this technique.

Illustrative HPLC Method:

- Column: C18 reverse-phase column
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min
- Detection: UV absorbance at a wavelength determined by the chromophore of the molecule (typically around 220-280 nm).
- Injection Volume: 10  $\mu\text{L}$
- Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for confirming the molecular structure of **4-tert-butylphenoxyacetic acid**. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms within the molecule.

## Potential Biological Activity and Signaling Pathways

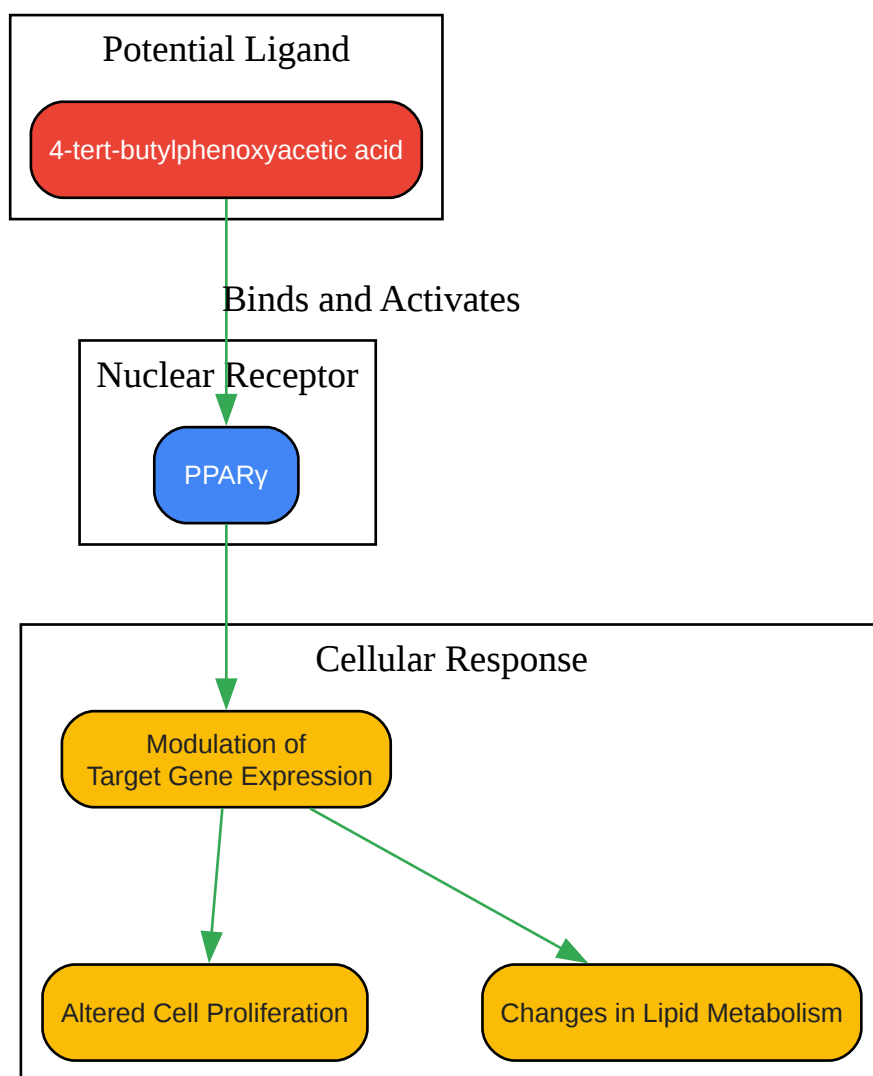
While direct and extensive research on the biological activities of **4-tert-butylphenoxyacetic acid** is limited, studies on structurally related phenoxyacetic acid analogues provide valuable insights into its potential mechanisms of action.

## Peroxisome Proliferator-Activated Receptor $\gamma$ (PPAR $\gamma$ ) Agonism

Research has shown that certain chiral phenoxyacetic acid analogues can act as partial agonists for Peroxisome Proliferator-Activated Receptor  $\gamma$  (PPAR $\gamma$ ).<sup>[3]</sup> PPAR $\gamma$  is a nuclear

receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and inflammation.[3][4] Ligand activation of PPAR $\gamma$  can modulate the expression of a suite of target genes involved in these processes.

The structural similarity of **4-tert-butylphenoxyacetic acid** to these known PPAR $\gamma$  ligands suggests that it may also interact with this receptor. As a potential PPAR $\gamma$  agonist, it could influence cellular processes such as cell proliferation and differentiation.[3]



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*Hypothesized signaling pathway for **4-tert-butylphenoxyacetic acid** via PPAR $\gamma$ .*

Further investigation is required to definitively establish the interaction of **4-tert-butylphenoxyacetic acid** with PPAR $\gamma$  and to elucidate the downstream cellular consequences of this potential interaction. Such studies would be crucial for understanding its potential applications in drug development, particularly in the context of metabolic diseases and oncology.

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- To cite this document: BenchChem. [Molecular weight and formula of 4-tert-butylphenoxyacetic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156502#molecular-weight-and-formula-of-4-tert-butylphenoxyacetic-acid]

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